

# Physicochemical properties of 4-[(Dimethylamino)methyl]benzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

4-

Compound Name: *[(Dimethylamino)methyl]benzonitrile*

e

Cat. No.: B188967

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **4-[(Dimethylamino)methyl]benzonitrile**

## Introduction

**4-[(Dimethylamino)methyl]benzonitrile** is a substituted aromatic nitrile compound. Its structure, featuring a reactive benzylic amine and a cyano group, makes it a valuable intermediate in organic synthesis. This document provides a detailed overview of its known physicochemical properties, a validated synthesis protocol, and its potential applications, particularly as a scaffold in the development of biologically active molecules. All quantitative data is summarized for clarity, and key processes are visualized to support research and development efforts.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-[(Dimethylamino)methyl]benzonitrile**. Data has been aggregated from various chemical databases and literature sources.

| Property          | Value                                          | Source                                                                          |
|-------------------|------------------------------------------------|---------------------------------------------------------------------------------|
| IUPAC Name        | 4-[(dimethylamino)methyl]benzonitrile          | <a href="#">[1]</a>                                                             |
| CAS Number        | 35525-86-1                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 160.22 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Boiling Point     | 245.1 °C                                       | <a href="#">[3]</a>                                                             |
| Melting Point     | Data not available                             |                                                                                 |
| Density           | Data not available                             |                                                                                 |
| XLogP3 (Computed) | 1.5                                            | <a href="#">[1]</a>                                                             |
| pKa               | Data not available                             |                                                                                 |
| Solubility        | Data not available                             |                                                                                 |

## Spectral Data

While raw spectral data is not provided, the existence of experimental spectra has been documented. Researchers can find spectral data in dedicated databases.

| Spectrum Type       | Availability / Source                                                                   |
|---------------------|-----------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Available; referenced via SpectraBase. <a href="#">[1]</a>                              |
| <sup>13</sup> C NMR | Available; referenced via SpectraBase. <a href="#">[1]</a>                              |
| IR                  | Available; referenced via SpectraBase (FTIR, Capillary Cell: Neat). <a href="#">[1]</a> |
| GC-MS               | Available; referenced via SpectraBase. <a href="#">[1]</a>                              |

## Experimental Protocols

## Synthesis of 4-[(Dimethylamino)methyl]benzonitrile

A general and effective method for the synthesis of **4-[(Dimethylamino)methyl]benzonitrile** proceeds via the nucleophilic substitution of 4-cyanobenzyl bromide with dimethylamine.[\[2\]](#)

### Materials:

- 4-Cyanobenzyl bromide (10 g, 0.05 mol)
- Dimethylamine (56.0 mmol, 1.1 eq.)
- Sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.)
- N,N-dimethylformamide (DMF, 75 mL)
- Ethyl acetate
- Anhydrous sodium sulfate
- Water

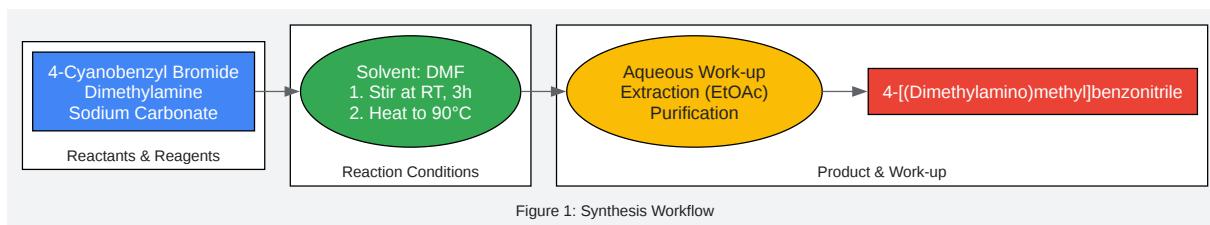
### Procedure:

- Dissolve 4-cyanobenzyl bromide (10 g), sodium carbonate (5.95 g), and dimethylamine (1.1 eq.) in N,N-dimethylformamide (75 mL).[\[2\]](#)
- Stir the mixture at room temperature for 3 hours.[\[2\]](#)
- Heat the reaction mixture to 90°C and maintain until the reaction is complete (monitoring by TLC is recommended).[\[2\]](#)

### Work-up and Purification:

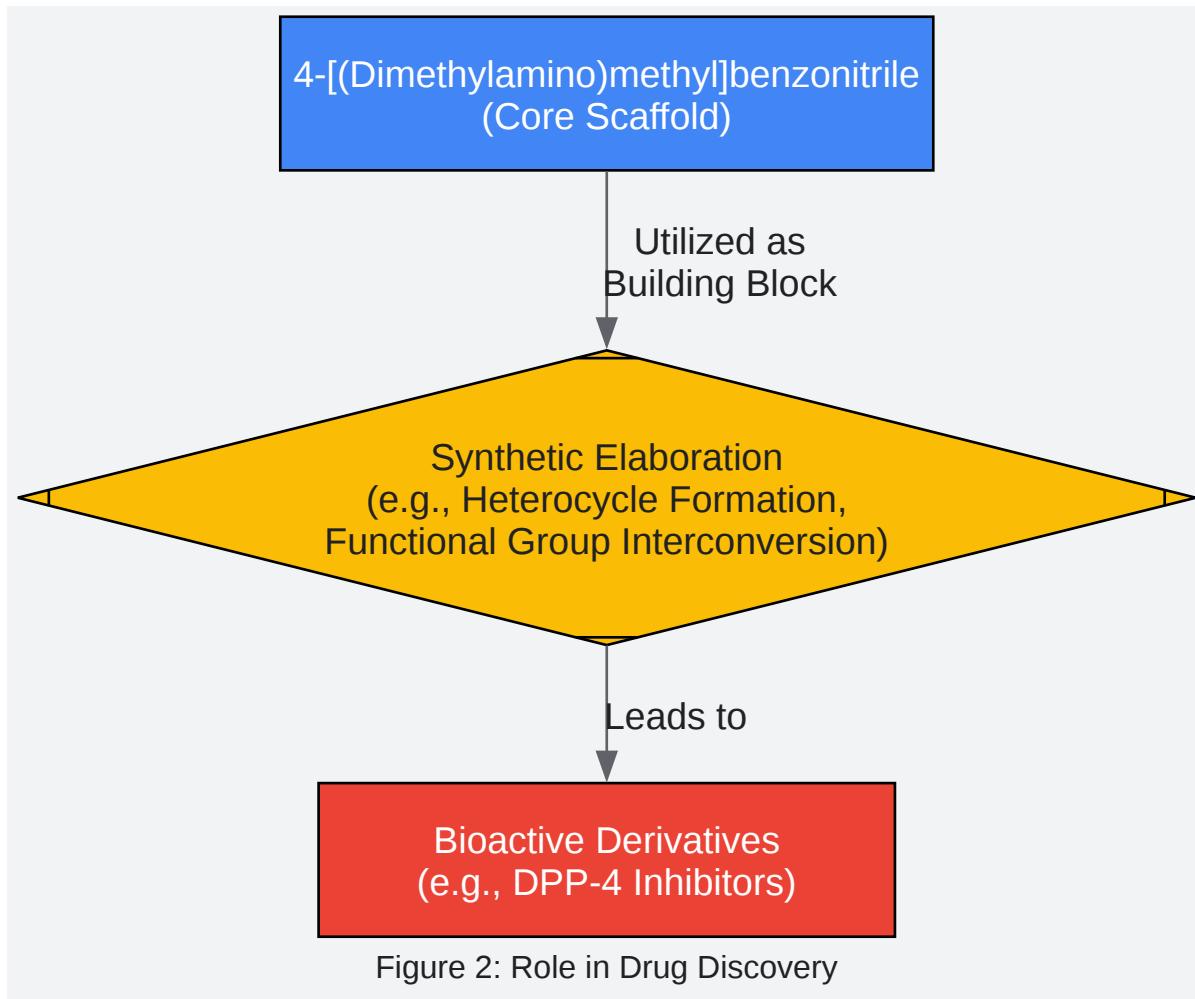
- Cool the reaction mixture to room temperature.[\[2\]](#)
- Add water (200 mL) and stir the mixture at 0°C.[\[2\]](#)
- If a crystalline product precipitates, collect it by filtration, wash with cold water (2 x 50 mL), and dry under vacuum.[\[2\]](#)

- Combine the aqueous filtrates and extract with ethyl acetate (3 x 50 mL).[2]
- Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[2]
- The total reported yield for this process is between 72-98%. [2]


## Biological Context and Applications

**4-[(Dimethylamino)methyl]benzonitrile** is recognized for its utility as a chemical intermediate and has some documented biological activity.

- Pesticidal and Antimicrobial Activity: The compound is described as a chemical pesticide effective against various insects, including mosquitoes and cockroaches, and has also shown some activity against soil bacteria.[3]
- Synthetic Intermediate in Drug Discovery: More significantly, the benzonitrile scaffold is a key structural motif in various pharmacologically active agents. Derivatives of methyl-benzonitrile have been investigated in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[5] This suggests that **4-[(Dimethylamino)methyl]benzonitrile** serves as a valuable starting material or building block for creating more complex molecules with therapeutic potential.


## Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical role of the compound in drug development.



[Click to download full resolution via product page](#)

Synthesis workflow for **4-[(Dimethylamino)methyl]benzonitrile**.

[Click to download full resolution via product page](#)

Role as a scaffold in the synthesis of bioactive molecules.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-[(Dimethylamino)methyl]benzonitrile** is associated with several hazards.<sup>[1]</sup> Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| GHS Hazard Code | Hazard Statement                 |
|-----------------|----------------------------------|
| H302            | Harmful if swallowed             |
| H312            | Harmful in contact with skin     |
| H315            | Causes skin irritation           |
| H318            | Causes serious eye damage        |
| H332            | Harmful if inhaled               |
| H335            | May cause respiratory irritation |

## Conclusion

**4-[(Dimethylamino)methyl]benzonitrile** is a well-characterized synthetic intermediate with defined physical properties and established synthesis routes. While it possesses some inherent biological activity, its primary value to the scientific community lies in its role as a versatile building block for the construction of more complex, high-value molecules for pharmaceutical and agrochemical research. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in chemical synthesis and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(DIMETHYLAMINO)METHYL]BENZONITRILE | 35525-86-1 [chemicalbook.com]
- 3. 4-((Dimethylamino)methyl)benzonitrile | 35525-86-1 | KBA52586 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. brieflands.com [brieflands.com]

- To cite this document: BenchChem. [Physicochemical properties of 4-[(Dimethylamino)methyl]benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188967#physicochemical-properties-of-4-dimethylamino-methyl-benzonitrile>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)